molecular formula C6H8O3 B1339131 Acetic acid trans-4-oxo-but-2-enyl ester

Acetic acid trans-4-oxo-but-2-enyl ester

Cat. No.: B1339131
M. Wt: 128.13 g/mol
InChI Key: PGHQVWCJFUMFLW-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid trans-4-oxo-but-2-enyl ester (IUPAC name: 4-oxopent-2-en-2-yl acetate) is an α,β-unsaturated ester characterized by a conjugated enone system (C=C and ketone groups) and an acetyloxy substituent. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 154.15 g/mol. The compound is structurally defined by a trans-configuration at the double bond (C2–C3) and a ketone moiety at the C4 position .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

[(E)-4-oxobut-2-enyl] acetate

InChI

InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h2-4H,5H2,1H3/b3-2+

InChI Key

PGHQVWCJFUMFLW-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)OC/C=C/C=O

Canonical SMILES

CC(=O)OCC=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Synonyms:

  • 4-Oxo-pent-2-en-2-yl acetate
  • Acetic acid (1-methyl-3-oxobut-1-enyl) ester
  • (E)-1-Methyl-3-oxo-1-butenyl acetate
  • Ethyl trans-4-oxo-2-butenoate (Note: This name refers to the ethyl ester variant, CAS 2960-66-9) .

The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceutical precursors. Its enone system makes it reactive in Michael additions, Diels-Alder reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

The structural and functional similarities of acetic acid trans-4-oxo-but-2-enyl ester to other α,β-unsaturated esters are critical for understanding its reactivity and applications. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups/Substituents Applications/Notes Reference
This compound C₇H₁₀O₃ Acetyloxy, trans-enone, 4-oxo Synthetic intermediate; enone reactivity
Ethyl trans-4-oxo-2-butenoate C₆H₈O₃ Ethyl ester, trans-enone, 4-oxo Pharmaceutical intermediates; reagent
Ethyl 4-ethoxy-2-oxobut-3-enoate C₈H₁₂O₄ Ethyl ester, 4-ethoxy, 2-oxo Building block for heterocycles
4-Chloroacetoacetic acid ethyl ester C₆H₉ClO₃ Chloro, ethyl ester, 3-oxo Agrochemical synthesis; keto-enol tautomer
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ Chlorophenoxy, ethyl ester, 3-oxo Herbicide intermediates; chiral synthesis

Key Observations:

Ester Group Variability: The target compound’s acetyloxy group (vs. ethyl ester in analogues) impacts solubility and electrophilicity. Ethyl esters (e.g., ethyl trans-4-oxo-2-butenoate) are more lipophilic, favoring use in hydrophobic reaction environments .

Substituent Effects: Electron-withdrawing groups (e.g., chloro in 4-chloroacetoacetic acid ethyl ester) enhance the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attacks . Bulky substituents (e.g., chlorophenoxy in Ethyl 2-(4-chlorophenoxy)acetoacetate) influence steric hindrance, affecting regioselectivity in cycloadditions .

Reactivity and Applications: Compounds with ethoxy or phenoxy groups (e.g., Ethyl 4-ethoxy-2-oxobut-3-enoate) are preferred for constructing oxygen-containing heterocycles like furans and pyrans . The target compound’s acetyloxy group is advantageous in acyl transfer reactions, a feature exploited in prodrug design .

Synthetic Utility: While 4-chloroacetoacetic acid ethyl ester is a precursor to herbicides, the target compound’s enone system is more suited for biomedical applications, such as kinase inhibitor synthesis .

Research Findings and Data Gaps

Further research is needed to quantify its reactivity metrics (e.g., Michael acceptor potency) relative to ethyl or chloro-substituted analogues.

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